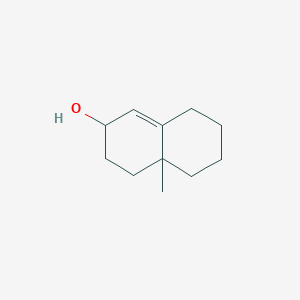
4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is a chemical compound with a complex structure that includes multiple rings and a hydroxyl group. This compound is part of the octahydronaphthalene family, which is known for its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired octahydro structure. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product .
Chemical Reactions Analysis
Types of Reactions
4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or esters .
Scientific Research Applications
4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 4a-Ethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
- 4a-Methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-((4aS,8R,8aR)-4a,8-Dimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-yl)propan-2-ol
Uniqueness
4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is unique due to its specific methyl and hydroxyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Properties
CAS No. |
26675-10-5 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8,10,12H,2-7H2,1H3 |
InChI Key |
ZRALQUNYQUFRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1=CC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















